4-Bromo-1H-indazole-3-carbaldehyde

Übersicht

Beschreibung

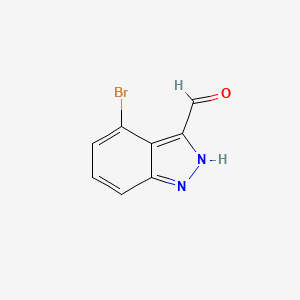

4-Bromo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Wirkmechanismus

Target of Action

4-Bromo-1H-indazole-3-carbaldehyde is a key building block for the assembly of azepino[3,4,5-cd]indoles and spiroindolines . It has been explored for its potential therapeutic applications, particularly in the synthesis of active molecules .

Mode of Action

It’s known that the compound is used in multicomponent reactions (mcrs) to generate biologically active structures . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

It’s known that indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . These derivatives play a significant role in cell biology .

Result of Action

It’s known that the compound is used in the synthesis of active molecules . The resulting molecules could have various biologically vital properties .

Biochemische Analyse

Biochemical Properties

4-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. The compound can act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and lipids. These interactions can affect the stability and function of these molecules, leading to changes in cellular processes and metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Moreover, the compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound can bind to the active site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins .

In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Vorbereitungsmethoden

The synthesis of 4-Bromo-1H-indazole-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 1H-indazole-3-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Another method involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate under acidic conditions .

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

4-Bromo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Major products formed from these reactions include substituted indazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1H-indazole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer research and treatment.

Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds, which have applications in drug discovery and development.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:

6-Bromo-1H-indazole-4-carboxaldehyde: Similar in structure but with the bromine atom at the 6-position and the aldehyde group at the 4-position.

1H-indazole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-1H-indazole: Lacks the aldehyde group, limiting its use in condensation reactions.

The presence of both the bromine atom and the aldehyde group in this compound makes it a versatile intermediate for various synthetic applications .

Biologische Aktivität

4-Bromo-1H-indazole-3-carbaldehyde is a notable compound within the indazole family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 225.04 g/mol. Its structure features a bromine atom at the 4-position and an aldehyde group at the 3-position of the indazole ring, which is crucial for its reactivity (see Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Physical State | Yellow solid |

| Density | ~1.8 g/cm³ |

| Boiling Point | ~414.1 °C |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly through its role as an inhibitor of various kinases involved in cell signaling pathways. Indazole derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For instance, studies have reported that certain indazole derivatives can inhibit the activity of Aurora kinases, which are critical for cell division and are often overexpressed in cancers .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties. It has been noted for its activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that this compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom enhances its reactivity and selectivity compared to other indazole derivatives. SAR studies have indicated that modifications at the 4-position can lead to varying levels of kinase inhibition and anticancer efficacy. For example, compounds with different halogen substitutions exhibit distinct binding affinities to target proteins .

Study on Kinase Inhibition

A pivotal study investigated the kinase inhibitory activity of several indazole derivatives, including this compound. The results showed that this compound effectively inhibited Aurora A and B kinases with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed significant bactericidal activity with MIC values ranging from 15.625 to 62.5 μM against Staphylococcus strains, indicating its potential application in treating resistant bacterial infections .

Eigenschaften

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-76-6 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.